molecular formula C7H4Br2N2S B099045 4,6-Dibromobenzo[d]thiazol-2-amine CAS No. 16582-60-8

4,6-Dibromobenzo[d]thiazol-2-amine

Cat. No. B099045
CAS RN: 16582-60-8
M. Wt: 308 g/mol
InChI Key: IFLYILJDRUYPJA-UHFFFAOYSA-N
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Description

The compound 4,6-Dibromobenzo[d]thiazol-2-amine is a derivative of benzo[d]thiazol-2-amine, which is a base molecule for various chemical reactions and syntheses. It is closely related to other compounds such as 6-bromobenzo[d]thiazol-2-amine and 4-methylbenzo[d]thiazol-2-amine, which have been studied for their ability to form salts and co-crystals with carboxylic acid derivatives . These studies have provided insights into the non-covalent interactions and supramolecular assemblies that are possible with these types of compounds.

Synthesis Analysis

The synthesis of related compounds involves multistep processes that can include challenges and complications. For example, the synthesis of pyrene-based thiazole moieties has been achieved and their structures confirmed through spectroscopic and analytical tools . Additionally, the synthesis of 2-aminobenzo[b]thiophenes from 4-aryl-1,2,3-thiadiazoles has been developed, showcasing the influence of substituents on the final product structure . A novel synthetic protocol has also been reported for the preparation of thiazoles using 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which allows the introduction of a bromodifluoromethyl group at the C4 position of the thiazole .

Molecular Structure Analysis

The molecular structure of related compounds has been established through various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These analyses confirm the 3D molecular structure and reveal the intermolecular interactions responsible for the stability of the crystal structure .

Chemical Reactions Analysis

The reactivity of thiazole derivatives has been studied in various chemical reactions. For instance, the nucleophilic reactivity of 4-(pyren-1-yl)thiazol-2-amine with electrophiles like dinitrobenzofuroxan has been investigated, providing insights into the kinetics of these reactions and the nucleophilicity of the thiazole compound . Nucleophilic substitution reactions have also been performed with dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, leading to selectively substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points and elemental composition, have been characterized. The melting points of various adducts formed with carboxylic acids have been determined, and their structural and supramolecular aspects have been analyzed . The electrochemical and optical properties of conjugated molecules based on benzo[d][1,2,3]thiadiazole have been studied, indicating their potential as photovoltaic materials .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole and its derivatives have been identified as core structures in a variety of therapeutics due to their significant biological activities. These compounds have been found to exhibit antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and many other activities. The exploration of thiazole chemistry has led to the development of new synthetic methodologies and the discovery of compounds with novel modes of action. This has rejuvenated interest among researchers, as evidenced by the large volume of scientific articles and patents focusing on the anti-infective and anticancer potential of thiazole-based compounds (Sharma et al., 2019).

Synthesis and Pharmacological Applications

The combination of (thio)urea and benzothiazole (BT) derivatives, which includes structures similar to 4,6-Dibromobenzo[d]thiazol-2-amine, has shown a broad spectrum of biological activities. These compounds have been highlighted for their importance in medicinal chemistry, particularly in the treatment of diseases such as rheumatoid arthritis and systemic lupus erythematosus. Additionally, certain derivatives have been used commercially as fungicides and herbicides, illustrating the versatility of thiazole-based compounds in both medical and agricultural applications (Rosales-Hernández et al., 2022).

Green Synthesis and Biological Evaluation

The green synthesis of thiazolidinone derivatives, which are related to thiazole compounds, has been explored to minimize the environmental impact of chemical synthesis. These derivatives have shown a range of biological activities including antibacterial, anticancer, and antifungal properties. This approach not only aligns with the principles of green chemistry but also opens new avenues for the development of therapeutics with reduced environmental footprints (JacqulineRosy et al., 2019).

Antimicrobial and Antitumor Properties

4-Thiazolidinone, another derivative in the thiazole family, has been extensively reviewed for its diverse biological potential. These compounds have shown promising antimicrobial and antitumor activities, suggesting that thiazole derivatives can serve as key scaffolds for the development of new pharmacological agents. The literature indicates that these compounds may offer better activity than some standard drugs, highlighting their potential in future drug development (ArunlalV. et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4,6-dibromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLYILJDRUYPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404409
Record name 4,6-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromobenzo[d]thiazol-2-amine

CAS RN

16582-60-8
Record name 4,6-Dibromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16582-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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